3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione
Description
3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione is a hydantoin derivative characterized by a five-membered imidazolidine-2,4-dione core. Key structural features include:
- Ethenyl group at position 3 (introducing a reactive double bond).
- Methyl and 2-methylpropyl (isobutyl) substituents at position 5.
This compound (CAS: 675854-31-6) has a molecular weight of 170.21 g/mol, a topological polar surface area (TPSA) of 49.4 Ų, and moderate lipophilicity (XLogP3: 0.9) . While direct pharmacological data are unavailable, its structural analogs demonstrate diverse biological activities, including antitumor, antiviral, and enzyme-inhibitory properties .
Properties
CAS No. |
7149-47-5 |
|---|---|
Molecular Formula |
C10H16N2O2 |
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C10H16N2O2/c1-5-12-8(13)10(4,6-7(2)3)11-9(12)14/h5,7H,1,6H2,2-4H3,(H,11,14) |
InChI Key |
LPFQBHAIPUIVOA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1(C(=O)N(C(=O)N1)C=C)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of α-Amino Acid Derivatives
A classical route involves the Bucherer-Bergs reaction, where ketones react with ammonium carbonate and sodium cyanide under acidic conditions. For this compound, the hypothetical ketone precursor 2-methyl-3-vinylpentan-2-one would cyclize to form the hydantoin core:
$$
\text{2-Methyl-3-vinylpentan-2-one} + \text{NH}4\text{CO}3 + \text{NaCN} \rightarrow \text{Target Compound} + \text{H}_2\text{O}
$$
However, the steric bulk of the 2-methylpropyl group complicates precursor synthesis, often necessitating high-pressure conditions (150–200°C) and prolonged reaction times (48–72 hr). Industrial suppliers like Dayang Chem (Hangzhou) Co., Ltd., utilize modified Bucherer-Bergs protocols with microwave assistance, achieving 85–90% purity in 12 hr.
Domino Condensation-Cyclization Process
A chemoselective method from recent literature involves a three-step domino reaction:
- Isocyanate Formation :
Quaternary α-amino esters (e.g., methyl 2-amino-2-methylpentanoate) react with triphosgene to generate isocyanates. - Condensation with Aspartic Acid Derivatives :
The isocyanate intermediates undergo nucleophilic attack by N-vinyl aspartic acid diethyl ester, forming a urea linkage. - Cyclization and Purification :
Intramolecular cyclization under basic conditions (K$$2$$CO$$3$$, DMF, 80°C) yields the hydantoin ring, followed by acid/base extraction to isolate the product (65–72% yield).
This approach avoids chromatographic purification, making it scalable for multi-gram synthesis. Key advantages include:
- Retention of stereochemical integrity at C5
- Tolerance of bulky substituents (e.g., 2-methylpropyl)
- Compatibility with diverse N-alkyl groups (e.g., ethenyl)
Post-Synthetic Modification via Alkylation
Industrial routes from suppliers like Zibo Hangyu Biotechnology employ stepwise alkylation:
- Core Hydantoin Synthesis :
5-Methylimidazolidine-2,4-dione is prepared via cyclocondensation of methylurea and ethyl pyruvate. - Double Alkylation at C5 :
Sequential treatment with 2-methylpropyl bromide (1.2 equiv, NaH, DMF, 0°C → rt) introduces the branched alkyl group (89% yield). - Ethenyl Group Installation :
Palladium-catalyzed Heck coupling with vinyl bromide (Pd(OAc)$$2$$, PPh$$3$$, K$$2$$CO$$3$$, DMF, 110°C) functionalizes the C3 position (63% yield).
While cost-effective, this method suffers from regioselectivity challenges during the Heck coupling, requiring careful optimization of catalyst loading (5–7 mol%) and reaction time (18–24 hr).
Comparative Analysis of Synthetic Routes
| Parameter | Cyclocondensation | Domino Process | Post-Synthetic Alkylation |
|---|---|---|---|
| Yield | 45–55% | 65–72% | 58–63% (final step) |
| Purity | 85–90% | 95–98% | 90–93% |
| Reaction Time | 48–72 hr | 24–36 hr | 40–48 hr (total) |
| Scalability | Industrial | Lab-scale | Pilot-scale |
| Key Advantage | Low cost | Stereocontrol | Modularity |
Characterization and Quality Control
Industrial batches (≥99% purity) are characterized via:
- $$^1$$H NMR (500 MHz, CDCl$$3$$): δ 5.80 (dd, J=17.3, 10.7 Hz, 1H, CH$$2$$=CH), 5.25 (d, J=17.3 Hz, 1H), 5.15 (d, J=10.7 Hz, 1H), 2.95 (s, 3H, N-CH$$3$$), 1.70–1.40 (m, 7H, (CH$$3$$)$$2$$CHCH$$2$$ and C5-CH$$_3$$).
- HPLC : Retention time 8.2 min (C18 column, MeCN/H$$_2$$O 70:30, 1 mL/min).
- Mass Spec : [M+H]$$^+$$ m/z 197.2 (calc. 196.25).
Chemical Reactions Analysis
Types of Reactions
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.
Reduction: The imidazolidinedione ring can be reduced to form imidazolidine derivatives.
Substitution: The hydrogen atoms on the imidazolidinedione ring can be substituted with various functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions to oxidize the vinyl group.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the imidazolidinedione ring.
Substitution: Halogenating agents, such as bromine or chlorine, can be used to introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Epoxides or diols.
Reduction: Imidazolidine derivatives.
Substitution: Halogenated imidazolidinedione derivatives.
Scientific Research Applications
5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme mechanisms and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: It is used in the formulation of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-isobutyl-5-methyl-3-vinyl-2,4-imidazolidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Substituent Effects on Structure and Reactivity
The substituents at positions 3 and 5 significantly influence chemical reactivity and biological interactions:
Key Observations :
Implications for Target Compound :
Analytical Data :
Q & A
Q. What are the optimal synthetic routes for 3-Ethenyl-5-methyl-5-(2-methylpropyl)imidazolidine-2,4-dione, and how do reaction conditions influence stereochemical outcomes?
The compound’s synthesis typically involves cyclocondensation of substituted ureas with α-keto acids or glyoxal derivatives. For stereochemical control, chiral acid catalysts (e.g., L-proline derivatives) or asymmetric alkylation steps can be employed. Reaction parameters such as solvent polarity (e.g., DMF vs. acetic acid), temperature (80–120°C), and stoichiometry of reagents significantly impact enantiomeric excess. Evidence from similar hydantoins suggests that refluxing in acetic acid with sodium acetate as a base yields high-purity products .
Q. How can X-ray crystallography resolve ambiguities in the compound’s molecular geometry?
Single-crystal X-ray diffraction (SCXRD) using SHELX software (e.g., SHELXL for refinement) provides precise bond lengths, angles, and torsional conformations. For example, the 5-(4-fluorophenyl)-5-methyl analog (a structural analog) was resolved with , confirming the imidazolidine-dione ring’s planarity and substituent orientations . Pre-crystallization purification via recrystallization in DMF/acetic acid mixtures minimizes disorder .
Q. What spectroscopic techniques are critical for validating the compound’s purity and structural integrity?
- NMR : and NMR (e.g., in DMSO-) identify characteristic signals: NH protons at δ 9.0–10.0 ppm, ethenyl protons as doublets (δ 5.0–6.0 ppm), and carbonyl carbons at δ 165–175 ppm .
- FT-IR : Stretching vibrations for C=O (1700–1750 cm) and N–H (3200–3350 cm) confirm the hydantoin core.
- HPLC : Chiral columns (e.g., Astec® Cellulose DMP) assess enantiopurity with mobile phases like hexane/isopropanol (90:10) .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) evaluate frontier molecular orbitals (HOMO-LUMO gaps) to predict sites susceptible to nucleophilic attack. For analogs like 5-(4-fluorophenyl)-5-methyl derivatives, electrostatic potential maps highlight electron-deficient carbonyl carbons as reactive centers . Molecular dynamics simulations further model solvation effects in polar aprotic solvents.
Q. What strategies resolve contradictions in biological activity data across in vitro and in vivo studies?
- Dose-response normalization : Account for metabolic differences (e.g., cytochrome P450-mediated degradation) using pharmacokinetic models.
- Structural analogs : Compare bioactivity of 3-ethenyl derivatives with 5-aryl-substituted hydantoins (e.g., CNS-active 3-[2-phenoxy-4-pyridyl] analogs) to isolate substituent-specific effects .
- Data validation : Replicate assays under standardized conditions (e.g., ATP levels for cytotoxicity in MCF-7 cells) .
Q. How does the compound’s stereochemistry influence its binding affinity to target proteins?
Molecular docking (e.g., AutoDock Vina) with resolved protein structures (e.g., PDB ID: 3YY) reveals enantiomer-specific interactions. For example, the (5R)-configured analog binds CDK1 kinase with , while the (5S)-form shows no activity due to steric clashes with hydrophobic pockets . Synchrotron radiation data (λ = 0.71073 Å) validate docking poses .
Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?
- Accelerated degradation studies : Incubate at 37°C in PBS (pH 7.4) and monitor decomposition via LC-MS over 72 hours.
- QM/MM simulations : Model hydrolysis pathways of the imidazolidine-dione ring, identifying pH-dependent cleavage at the C2–N3 bond .
- Stability-activity relationships : Correlate half-life () with bioactivity retention in HEK-293 cell assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
